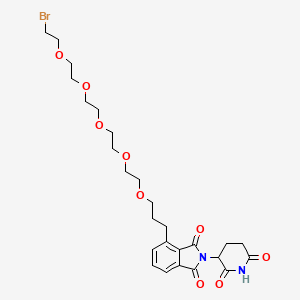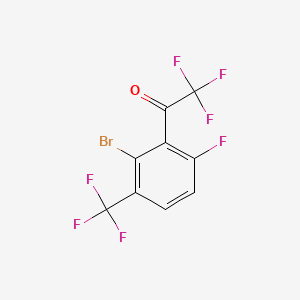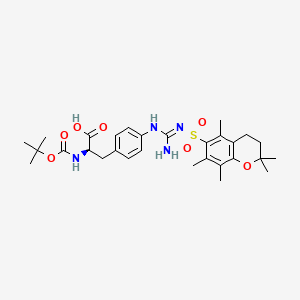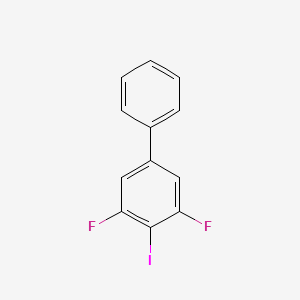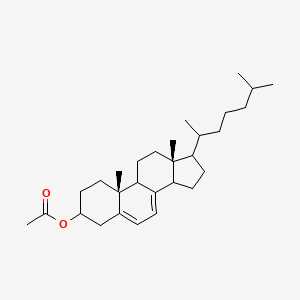
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The nitrate form of this compound suggests it may have unique properties or enhanced solubility compared to its non-nitrate counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-methylquinazolin-4(1H)-one nitrate typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Methylation: Methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions might yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone oxides, while reduction could produce quinazolinone amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-methylquinazolin-4(1H)-one nitrate would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylquinazolin-4(1H)-one: Lacks the methyl and nitrate groups.
1-Methylquinazolin-4(1H)-one: Lacks the benzyl and nitrate groups.
Quinazolin-4(1H)-one: The parent compound without any substitutions.
Uniqueness
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate is unique due to the presence of both benzyl and methyl groups, as well as the nitrate moiety. These substitutions can significantly alter its chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H15N3O4 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
2-benzyl-1-methylquinazolin-4-one;nitric acid |
InChI |
InChI=1S/C16H14N2O.HNO3/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;2-1(3)4/h2-10H,11H2,1H3;(H,2,3,4) |
Clé InChI |
QZXIIEAYTXBZOV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



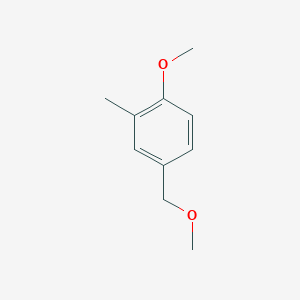

![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)




